molecular formula C11H17ClN2 B15293085 1-(Pyridin-3-yl)cyclohexanamine hydrochloride

1-(Pyridin-3-yl)cyclohexanamine hydrochloride

Cat. No.: B15293085
M. Wt: 212.72 g/mol
InChI Key: BKSZJYQYTVNZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)cyclohexanamine hydrochloride (CAS: 104096-27-7) is a cyclohexane-based amine derivative with a pyridinyl substituent at the 1-position. Its molecular formula is C₁₁H₁₅ClN₂, with a molecular weight of 210.70 g/mol. The compound features a six-membered cyclohexane ring fused to a pyridine moiety, which confers both lipophilic and polar characteristics. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

1-pyridin-3-ylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c12-11(6-2-1-3-7-11)10-5-4-8-13-9-10;/h4-5,8-9H,1-3,6-7,12H2;1H

InChI Key

BKSZJYQYTVNZGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CN=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Nucleophilic Substitution

The classical route to 1-(pyridin-3-yl)cyclohexanamine hydrochloride begins with the formation of the pyridine-cyclohexane backbone. A two-step process is commonly employed:

  • Cyclohexanamine Functionalization : Cyclohexanamine is reacted with 3-bromopyridine under nucleophilic substitution conditions. The reaction typically uses a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to deprotonate the amine, facilitating nucleophilic attack on the pyridine ring.
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Key Parameters :

  • Temperature: 80–100°C for 12–24 hours.
  • Yield: 60–75%, with purity up to 95% after recrystallization.

Palladium-Catalyzed Cross-Coupling for Enhanced Efficiency

Recent advances leverage palladium-catalyzed cross-coupling to streamline the synthesis. This method directly couples pyridin-3-ylboronic acid with a pre-functionalized cyclohexanamine derivative:

Reaction Scheme :

  • Preparation of Cyclohexanamine Triflate : Cyclohexanamine is converted to its triflate ester using triflic anhydride.
  • Suzuki-Miyaura Coupling : The triflate undergoes coupling with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF).

Advantages :

  • Higher regioselectivity for the pyridin-3-yl position.
  • Reduced reaction time (6–8 hours) and improved yield (80–85%).

Solvent Optimization for Byproduct Mitigation

A patent-pending method highlights solvent selection as critical for minimizing byproducts. Using chlorobenzene or trifluoromethylbenzene as the reaction solvent suppresses side reactions during the sulfonation and subsequent amination steps.

Process Overview :

  • Sulfonation : Pyridine-3-sulfonic acid reacts with phosphorus pentachloride in chlorobenzene to form pyridine-3-sulfonyl chloride.
  • Amination : The sulfonyl chloride intermediate is treated with cyclohexanamine without isolation, yielding the target compound after hydrochloride salt formation.

Performance Metrics :

  • Purity: >98% (HPLC).
  • Byproduct reduction: >90% compared to toluene-based systems.

Hydrazide-Mediated Cyclization for Structural Precision

Adapting methods from 3-cyanopyridine synthesis, hydrazide intermediates enable precise cyclization. Sodium salts of acylated chromenones react with 2-cyanoacetohydrazides under acidic conditions to form pyridine derivatives.

Modified Approach for Target Compound :

  • Intermediate Formation : React 3-acetylpyridine with ethyl formate to generate a sodium enolate.
  • Cyclization : Treat the enolate with cyclohexanamine hydrazide in acetic acid/piperidine, followed by HCl quenching.

Outcomes :

  • Yield: 70–78%.
  • Structural confirmation via IR (C≡N stretch at 2227 cm⁻¹) and ¹H-NMR.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the discussed methodologies:

Method Reagents/Catalysts Conditions Yield (%) Purity (%) Reference
Nucleophilic Substitution 3-Bromopyridine, K₂CO₃ DMF, 80°C, 24h 60–75 95
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃ THF, reflux, 6h 80–85 97
Solvent-Optimized PCl₅, chlorobenzene 110°C, 8h 85–90 98
Hydrazide Cyclization Ethyl formate, acetic acid Reflux, 10min 70–78 93

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexanamine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition. The exact pathways involved are still under investigation, but the compound’s structure suggests it may interact with targets similar to those of other cyclohexanamine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(pyridin-3-yl)cyclohexanamine hydrochloride, highlighting differences in substituents, ring systems, and physicochemical properties:

Compound Name CAS Number Structural Differences Molecular Weight (g/mol) Key Properties
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride N/A Cyclopropane ring instead of cyclohexane ~187 (estimated) Higher ring strain; reduced conformational flexibility compared to cyclohexane .
1-(Trifluoromethyl)cyclohexanamine hydrochloride 1311315-20-4 Trifluoromethyl (-CF₃) group replaces pyridinyl 217.61 Increased lipophilicity and electron-withdrawing effects from -CF₃ .
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride N/A Bicyclic framework with carboxylic acid substituent ~265 (estimated) Enhanced rigidity; potential for hydrogen bonding via -COOH group .
1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanamine dihydrochloride N/A Oxadiazole ring replaces pyridine ~305 (estimated) Oxadiazole introduces π-stacking capability; altered electronic properties .
3-(Trifluoromethyl)pentan-3-amine hydrochloride 498581-24-1 Linear chain with -CF₃ at C3 208.63 Flexible backbone; reduced steric hindrance compared to cyclic analogs .

Key Findings from Structural Comparisons

In contrast, the cyclohexane ring in the target compound allows for chair conformations, enhancing thermodynamic stability . Bicyclic analogs (e.g., bicyclo[2.1.1]hexane derivatives) introduce rigidity, which may improve binding specificity in receptor-ligand interactions .

Substituent Effects: The pyridinyl group in the target compound provides a planar, aromatic system capable of π-π interactions, whereas trifluoromethyl (-CF₃) substituents (e.g., 1311315-20-4) enhance lipophilicity and metabolic resistance .

Salt Forms and Solubility :

  • Hydrochloride salts are common across analogs, improving aqueous solubility. However, carboxylic acid derivatives (e.g., bicyclo[2.1.1]hexane-5-carboxylic acid) introduce additional ionizable groups, further enhancing polarity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Pyridin-3-yl)cyclohexanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves cyclohexanamine functionalization with a pyridinyl group via nucleophilic substitution or reductive amination. Optimization includes adjusting solvent polarity (e.g., methanol vs. DMF), temperature (40–80°C), and stoichiometry of reagents (e.g., pyridine-3-carbaldehyde to cyclohexanamine). Post-synthesis purification via recrystallization or column chromatography is critical . Computational tools (e.g., DFT calculations) can predict intermediates and transition states to guide experimental design .

Q. How can structural characterization of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride be performed to confirm its identity?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and cyclohexane ring conformation.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation .
    • Note : Compare spectral data with structurally analogous compounds (e.g., arylcyclohexylamine derivatives) to identify deviations .

Q. What analytical techniques are suitable for assessing the purity of this compound in research settings?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water with 0.1% TFA). Purity >98% is standard for pharmacological studies.
  • Karl Fischer titration : Quantify residual water content (<0.5% w/w).
  • Thermogravimetric analysis (TGA) : Monitor thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride to neuronal receptors (e.g., NMDA or σ receptors)?

  • Methodology :

  • Radioligand displacement assays : Use 3H^3H-labeled antagonists (e.g., MK-801 for NMDA) to measure IC50_{50} values.
  • Computational docking : Employ Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., hydrophobic interactions with cyclohexane and hydrogen bonding with pyridine).
  • Electrophysiology : Patch-clamp recordings in transfected HEK cells to assess functional modulation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

  • Methodology :

  • Variable-temperature NMR : Determine if splitting arises from dynamic processes (e.g., ring flipping in cyclohexane).
  • COSY and NOESY : Identify coupling partners and spatial proximities to assign ambiguous signals.
  • Isotopic labeling : Synthesize 15N^{15}N- or 2H^{2}H-labeled analogs to simplify spectra .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?

  • Methodology :

  • In vitro assays : Use MDCK-MDR1 cells to measure apparent permeability (Papp_{app}).
  • In silico prediction : Apply logP and polar surface area calculations (e.g., via ChemAxon) to estimate BBB penetration.
  • Microdialysis in rodent models : Quantify brain-to-plasma ratio after systemic administration .

Q. What approaches mitigate batch-to-batch variability in biological activity studies?

  • Methodology :

  • Strict QC protocols : Enforce consistent synthesis conditions (e.g., inert atmosphere, controlled humidity).
  • Bioactivity normalization : Use a reference standard (e.g., ketamine for NMDA studies) in each assay plate.
  • Multivariate analysis : Apply PCA to correlate impurity profiles (HPLC) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.